Sildenafil Sildenafil Sildenafil is a pyrazolo[4,3-d]pyrimidin-7-one having a methyl substituent at the 1-position, a propyl substituent at the 3-position and a 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl group at the 5-position. It has a role as a vasodilator agent and an EC 3.1.4.35 (3',5'-cyclic-GMP phosphodiesterase) inhibitor. It is a pyrazolopyrimidine, a member of piperazines and a sulfonamide.
In eliciting its mechanism of action, sildenafil ultimately prevents or minimizes the breakdown of cyclic guanosine monophosphate (cGMP) by inhibiting cGMP specific phosphodiesterase type 5 (PDE5). The result of doing so allows cGMP present in both the penis and pulmonary vasculature to elicit smooth muscle relaxation and vasodilation that subsequently facilitates relief in pulmonary arterial hypertension and the increased flow of blood into the spongy erectile tissue of the penis that consequently allows it to grow in size and become erect and rigid. Interestingly enough, it is precisely via this mechanism why sildenafil was at first researched as a potential treatment for angina - or chest pain associated with inadequate blood flow to the heart - before being serendipitously indicated for treating erectile dysfunction in the late 1980s. Nevertheless, it is because of this mechanism that sildenafil is also indicated for treating pulmonary arterial hypertension but is also additionally notorious for interacting with various anti-anginal or anti-hypertensive agents to develop potentially rapid, excessive, and/or fatal hypotensive crises. Regardless, sildenafil, among a variety of other similar or related PDE5 inhibitors, has become a common and effective treatment for erectile dysfunction and since its formal approval for medical use in the public in 1998, continues to see millions of prescriptions written for it internationally. Although the medication has historically been most popularly recognized as Pfizer's brand name Viagra, sildenafil is currently available generically and even as a non-prescription over the counter medication in some countries.
Sildenafil is a Phosphodiesterase 5 Inhibitor. The mechanism of action of sildenafil is as a Phosphodiesterase 5 Inhibitor.
Sildenafil functions as a selective and competitive inhibitor of type 5 phosphodiesterases (PDE5) on smooth muscle cells in the penis and pulmonary vasculature, and is used extensively for erectile dysfunction and less commonly for pulmonary hypertension. Sildenafil has been associated with rare instances of clinically apparent liver injury.
Sildenafil is an orally bioavailable pyrazolopyrimidinone derivative structurally related to zaprinast, with vasodilating and potential anti-inflammatory activities. Upon oral administration, sildenafil selectively targets and inhibits cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), thereby inhibiting the PDE5-mediated degradation of cGMP found in smooth muscle and increasing cGMP availability. This results in prolonged smooth muscle relaxation in the corpus cavernosum of the penis, thereby causing vasodilation, blood engorgement and a prolonged penile erection. In the smooth muscle of the pulmonary vasculature, the increase in cGMP results in smooth muscle relaxation, vasodilation of the pulmonary vascular bed, relieving pulmonary hypertension and increasing blood flow in the lungs. In addition, sildenafil may reduce airway inflammation and mucus production.
A PHOSPHODIESTERASE TYPE-5 INHIBITOR; VASODILATOR AGENT and UROLOGICAL AGENT that is used in the treatment of ERECTILE DYSFUNCTION and PRIMARY PULMONARY HYPERTENSION.
See also: Sildenafil Citrate (has salt form).
Brand Name: Vulcanchem
CAS No.: 139755-83-2
VCID: VC20742938
InChI: InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)
SMILES: CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Molecular Formula: C22H30N6O4S
Molecular Weight: 474.6 g/mol

Sildenafil

CAS No.: 139755-83-2

Cat. No.: VC20742938

Molecular Formula: C22H30N6O4S

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

Sildenafil - 139755-83-2

CAS No. 139755-83-2
Molecular Formula C22H30N6O4S
Molecular Weight 474.6 g/mol
IUPAC Name 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)
Standard InChI Key BNRNXUUZRGQAQC-UHFFFAOYSA-N
Isomeric SMILES CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Canonical SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Appearance Assay:≥98%A crystalline solid
Colorform Crystals
Melting Point 189-190 °C
187-189 °C

Pharmacological Properties

Mechanism of Action

Sildenafil belongs to a class of medications called phosphodiesterase-5 inhibitors (PDE5-Is). The compound works by selectively inhibiting the phosphodiesterase type 5 enzyme, which normally breaks down cyclic guanosine monophosphate (cGMP) . In the context of erectile dysfunction, when sexual stimulation occurs, cGMP is produced in the penile tissue, causing smooth muscle relaxation and increased blood flow to the corpus cavernosum, facilitating erection . By preventing the breakdown of cGMP, sildenafil enhances and prolongs this process, effectively restoring erectile function in men with erectile dysfunction .

The mechanism extends beyond the urogenital system. Sildenafil's inhibition of PDE5 activates the nitric oxide-cGMP pathway, which plays a crucial role in vascular smooth muscle relaxation throughout the body . This pathway involves the activation of cGMP-dependent protein kinase, which reduces intracellular calcium concentration and inhibits the actin-myosin cross-bridge cycle, resulting in smooth muscle relaxation . Beyond its vasodilatory effects, sildenafil has been shown to decrease inflammatory markers including interleukin-6 (IL-6), C-reactive protein (CRP), fibrinogen, and tumor necrosis factor-a (TNF-a), suggesting broader anti-inflammatory properties .

Pharmacodynamics

Table 1: Key Pharmacological Characteristics of Sildenafil

ParameterValue/Description
Active IngredientSildenafil citrate
Mechanism of ActionPDE-5 inhibitor that promotes blood flow by relaxing smooth muscle and opening blood vessels
Effectiveness Duration4-6 hours in the bloodstream
Onset of Action30-60 minutes (faster on empty stomach)
BioavailabilityApproximately 40% (first-pass metabolism)
MetabolismHepatic, primarily via CYP3A4 (major) and CYP2C9 (minor)
ExcretionPredominantly as metabolites in feces (80%) and urine (13%)

Clinical Applications

Treatment of Erectile Dysfunction

Long-term studies spanning 36-52 weeks have confirmed maintained efficacy, with only 5% of patients discontinuing treatment due to lack of efficacy . User reviews consistently reflect these clinical findings, with most patients reporting positive experiences, noting the drug works as expected to achieve and maintain erections when sexually stimulated . The convenience of oral administration and relatively quick onset of action contribute to high patient satisfaction across multiple studies.

Pulmonary Arterial Hypertension

Sildenafil's ability to induce vasodilation through the NO-cGMP pathway has led to its approval and use in pulmonary arterial hypertension (PAH) . Clinical studies have demonstrated that sildenafil significantly reduces pulmonary vascular resistance and pulmonary arterial pressure in patients with PAH .

Meta-analyses have shown sildenafil decreases pulmonary arterial pressure during both rest (Hedge's G: -1.52, 95% CI -2.23, -0.82) and exercise (Hedge's G: -1.19, 95% CI -2.13, -0.26) in hypoxia patients . For PAH patients undergoing cardiac surgery, sildenafil significantly reduces intra-operative (WMD: -11.19; 95% CI: -20.23, -2.15) and post-operative (WMD: -13.67; 95% CI: -19.56, -7.78) systolic pulmonary arterial pressure compared to preoperative values . Additionally, preoperative sildenafil intervention reduces the requirement for inotropic support after surgery (RR: 0.38, 95% CI: 0.2, 0.74) .

In patients with pulmonary hypertension secondary to chronic high systolic pressure, sildenafil reduces pulmonary vascular resistance (WMD: -81.50; 95% CI: -104.29, -12.79) . Similar benefits have been observed in patients with PH associated with left heart diseases (WMD: -60.0; 95% CI: -105.51, -14.49) .

Pharmacokinetic Variations in Different Populations

Table 2: Factors Affecting Sildenafil Pharmacokinetics Based on Population Analysis

FactorEffect on PharmacokineticsMagnitude
AgeDecreased clearance (CL/F)4% decrease per decade increase in age
Hepatic Function (AST)Decreased clearance (CL/F)6% decrease per 10-unit increase in AST
CYP3A4 InhibitorsDecreased clearance (CL/F)Significant reduction
Food ConsumptionDelayed absorptionReduced absorption rate
WeightVolume of distributionIncreases with body weight
Dose (25-100 mg)Linear pharmacokineticsProportional increases in exposure
Dose (200 mg)Non-linear pharmacokinetics40% increase in relative bioavailability

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